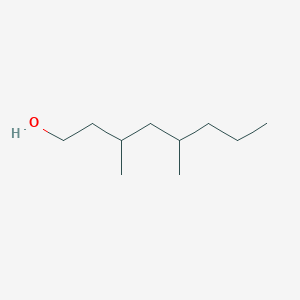
3,5-Dimethyloctan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyloctan-1-ol: is an organic compound with the molecular formula C10H22O . It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a branched octane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of 3,5-Dimethyl-6-octen-1-ol: One common method involves the hydrogenation of 3,5-dimethyl-6-octen-1-ol using a palladium on carbon (Pd/C) catalyst under high pressure of hydrogen gas.
Industrial Production Methods: Industrial production often involves the hydrogenation method due to its efficiency and scalability. The reaction is typically carried out in a stainless steel autoclave under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dimethyloctan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Although it is already an alcohol, further reduction can lead to the formation of alkanes.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: 3,5-Dimethyloctanal (aldehyde), 3,5-Dimethyloctanoic acid (carboxylic acid).
Reduction: 3,5-Dimethyloctane.
Substitution: 3,5-Dimethyl-1-chlorooctane.
Scientific Research Applications
Chemistry: 3,5-Dimethyloctan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of fragrances, flavors, and pharmaceuticals .
Biology: In biological research, it is used as a solvent and reagent in the study of enzyme-catalyzed reactions and metabolic pathways .
Medicine: While not a drug itself, it is used in the synthesis of pharmaceutical compounds, particularly those with hydrophobic properties .
Industry: In the industrial sector, it is used in the manufacture of surfactants, lubricants, and plasticizers .
Mechanism of Action
The mechanism of action of 3,5-Dimethyloctan-1-ol largely depends on its role in specific reactions. As an alcohol, it can act as a nucleophile in substitution reactions, attacking electrophilic centers. In oxidation reactions, it donates electrons to oxidizing agents, leading to the formation of aldehydes or acids .
Comparison with Similar Compounds
3,7-Dimethyloctan-1-ol: Similar in structure but differs in the position of methyl groups.
3,5-Dimethylhexan-1-ol: Shorter carbon chain but similar branching.
3,5-Dimethylheptan-1-ol: One carbon less in the chain compared to 3,5-Dimethyloctan-1-ol.
Uniqueness: this compound is unique due to its specific branching and chain length, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields .
Properties
CAS No. |
19781-08-9 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
3,5-dimethyloctan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-5-9(2)8-10(3)6-7-11/h9-11H,4-8H2,1-3H3 |
InChI Key |
DJHNRHOPRVNXHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


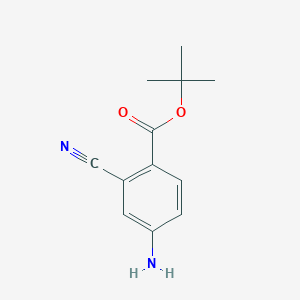
![3-{[(Tert-butoxy)carbonyl]amino}-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13451886.png)
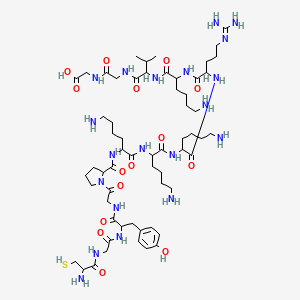
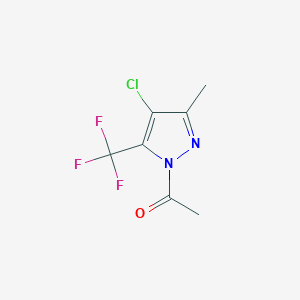
![(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13451896.png)

![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)
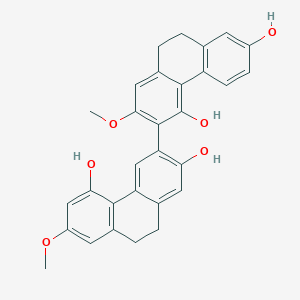
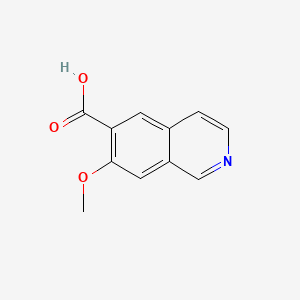
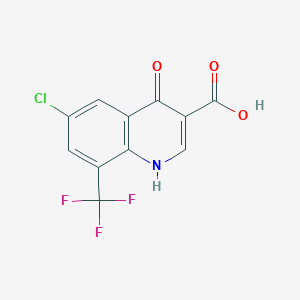
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid](/img/structure/B13451939.png)

![Methyl 2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13451951.png)
![[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea](/img/structure/B13451954.png)
